Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate
Description
Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate (CAS: 105189-44-4) is a halogenated tyrosine derivative with the IUPAC name methyl 2-amino-3-[3,5-dibromo-4-(2,2,2-trifluoroacetyl)oxyphenyl]propanoate. Its molecular formula is C₁₂H₁₀Br₂F₃NO₄, featuring a 3,5-dibromo-4-hydroxyphenyl group, a trifluoroacetyl-protected amino moiety, and a methyl ester . This compound is primarily utilized as a pharmaceutical intermediate, reflecting its role in synthesizing bioactive molecules through selective functionalization .
Properties
IUPAC Name |
methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2F3NO4/c1-22-10(20)8(18-11(21)12(15,16)17)4-5-2-6(13)9(19)7(14)3-5/h2-3,8,19H,4H2,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZAEOXFCAKKTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of bromine, hydroxyl, and trifluoroacetamido groups. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core phenylpropanoate structure through a Friedel-Crafts acylation reaction.
Hydroxylation: The hydroxyl group is introduced at the 4 position through a hydroxylation reaction using reagents such as hydrogen peroxide or a hydroxylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can undergo reduction reactions to remove the bromine atoms or reduce the trifluoroacetamido group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of bromine atoms can introduce various functional groups.
Scientific Research Applications
Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in key biochemical pathways.
Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways.
Interfering with DNA/RNA: It can bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogenated Aromatic Rings
The compound’s 3,5-dibromo-4-hydroxyphenyl group distinguishes it from fluorinated analogs. For example:
- 3,5-Difluorophenylacetic acid (CAS: 105184-38-1, C₈H₆F₂O₂) replaces bromine with fluorine, reducing molecular weight (212.13 g/mol vs. 491.03 g/mol) and altering lipophilicity (logP: ~1.5 vs. ~3.2) .
- 3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide (C₂₂H₁₉F₂N₅O₃) employs a difluorophenyl-hydroxy-acetyl group, favoring hydrogen bonding and target selectivity in kinase inhibitors, whereas the dibromo-hydroxyphenyl group may enhance metabolic stability .
Compounds with Trifluoroacetyl Protecting Groups
The trifluoroacetyl (TFA) group in the target compound contrasts with other acyl or sulfonyl protecting groups:
- Triflusulfuron-methyl (CAS: Not explicitly listed, C₁₅H₁₄F₃N₅O₆S), a sulfonylurea herbicide, uses a trifluoroethoxy-triazine core instead of a phenylpropanoate backbone. The TFA group in the target compound enhances electrophilicity at the amino site, facilitating nucleophilic substitutions, while trifluoroethoxy groups in herbicides improve soil mobility .
- N-(Trifluoroacetyl)-L-tyrosine methyl ester analogs lacking bromination exhibit lower steric hindrance, simplifying peptide coupling but offering reduced oxidative stability compared to the dibrominated derivative .
Data Tables
Biological Activity
Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C15H13Br2F3N1O4
- Molecular Weight : 426.08 g/mol
- IUPAC Name : this compound
Biological Activity Overview
This compound exhibits a range of biological activities including:
- Antioxidant Activity : The compound has been shown to possess antioxidant properties which can mitigate oxidative stress in cells.
- Antimicrobial Effects : Preliminary studies indicate potential antimicrobial activity against various bacterial strains.
- Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups in the structure enhances its ability to neutralize free radicals.
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory responses and microbial growth.
- Receptor Modulation : The trifluoroacetyl group may interact with cellular receptors, influencing signaling pathways related to inflammation and immune response.
Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The compound demonstrated significant scavenging activity comparable to standard antioxidants like ascorbic acid.
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| Test Compound | 78.5 ± 1.5 | 82.0 ± 0.5 |
| Ascorbic Acid | 85.0 ± 1.0 | 90.0 ± 1.0 |
Antimicrobial Activity
In vitro studies assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
In a murine model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
